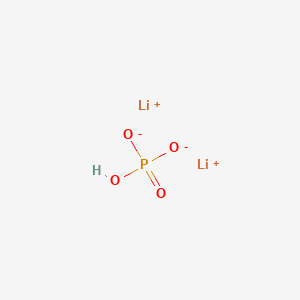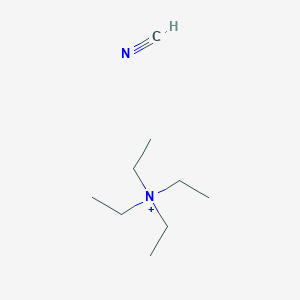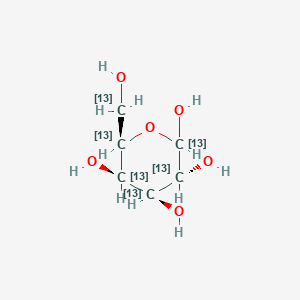
Trifluoroacetic acid thallium(iii)salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoroacetic acid thallium(III) salt, also known as thallium(III) trifluoroacetate, is a chemical compound with the formula (CF3COO)3Tl. It is a white solid that is used primarily as an oxidizing agent in various chemical reactions. The compound is known for its ability to facilitate the synthesis of complex organic molecules, making it a valuable reagent in both academic and industrial settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trifluoroacetic acid thallium(III) salt can be synthesized through the reaction of thallium(III) oxide with trifluoroacetic acid. The reaction typically involves dissolving thallium(III) oxide in trifluoroacetic acid under controlled conditions to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of trifluoroacetic acid thallium(III) salt follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified and packaged for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Trifluoroacetic acid thallium(III) salt is primarily used as an oxidizing agent. It can undergo various types of reactions, including:
Substitution: The compound can participate in electrophilic substitution reactions, particularly in the thallation of aromatic compounds.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include cysteine peptides and other sulfur-containing compounds.
Substitution Reactions: Thallation reactions often involve trifluoroacetic acid as a solvent, with the reaction conditions varying depending on the substrate.
Major Products:
Wissenschaftliche Forschungsanwendungen
Trifluoroacetic acid thallium(III) salt has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of trifluoroacetic acid thallium(III) salt involves its role as an oxidizing agent. The compound facilitates the transfer of oxygen atoms to organic substrates, leading to the formation of oxidized products. In the case of disulfide bond formation, the compound oxidizes thiol groups to form disulfide bridges, which are crucial for the structural integrity of proteins . The molecular targets and pathways involved in these reactions are primarily the sulfur-containing amino acids in peptides and proteins .
Vergleich Mit ähnlichen Verbindungen
Thallium(III) acetate: Another thallium(III) compound used as an oxidizing agent.
Thallium(III) trifluoromethanesulfonate: Similar in its oxidizing properties but with different reactivity and solubility characteristics.
Uniqueness: Trifluoroacetic acid thallium(III) salt is unique due to its high reactivity and selectivity in oxidation reactions. Its ability to facilitate the formation of disulfide bonds in peptides and proteins makes it particularly valuable in biochemical research . Additionally, its use in the thallation of aromatic compounds distinguishes it from other thallium(III) compounds .
Eigenschaften
Molekularformel |
C6F9O6Tl |
|---|---|
Molekulargewicht |
543.43 g/mol |
IUPAC-Name |
bis[(2,2,2-trifluoroacetyl)oxy]thallanyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/3C2HF3O2.Tl/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3 |
InChI-Schlüssel |
PSHNNUKOUQCMSG-UHFFFAOYSA-K |
Kanonische SMILES |
C(=O)(C(F)(F)F)O[Tl](OC(=O)C(F)(F)F)OC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




butanoic acid](/img/structure/B12061531.png)

![1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene](/img/structure/B12061545.png)


azanium](/img/structure/B12061565.png)
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride](/img/structure/B12061585.png)





